molecular formula C21H21FN4O2S B2495365 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide CAS No. 1396860-07-3

1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide

Cat. No.: B2495365
CAS No.: 1396860-07-3
M. Wt: 412.48
InChI Key: GMMKXFAPGBJXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C21H21FN4O2S and its molecular weight is 412.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have synthesized various derivatives of fluoro-benzothiazole and evaluated their antimicrobial activities. These studies highlight the compound's effectiveness against a range of microbial strains, indicating its potential use in developing new antimicrobial agents. The structural modifications of these compounds significantly influence their biological activities, showcasing the importance of chemical synthesis in enhancing antimicrobial efficacy (Basoğlu et al., 2012), (Patel & Patel, 2010).

Antitumor and Antifungal Activities

Several studies have reported the synthesis of fluoro-substituted benzothiazole derivatives and their evaluation for antitumor and antifungal activities. These compounds demonstrate significant biological activities, which could be leveraged in the development of new cancer therapies and antifungal treatments. The ability of these derivatives to inhibit the growth of cancer cell lines and fungal strains suggests their potential in addressing unmet medical needs in oncology and infectious diseases (Hao et al., 2017), (Xu et al., 2007).

Biological Activities and Molecular Docking Studies

Research has also focused on exploring the broader biological activities of fluoro-benzothiazole derivatives, including their roles as enzyme inhibitors and their interactions with biological targets through molecular docking studies. These investigations provide insights into the molecular mechanisms underlying the compound's biological effects and its potential therapeutic applications beyond antimicrobial and antitumor activities. The detailed structure-activity relationships (SAR) and molecular docking results contribute to understanding how structural modifications can enhance biological efficacy and selectivity (Janakiramudu et al., 2017), (Kuramoto et al., 2003).

Properties

IUPAC Name

1-(6-fluoro-1,3-benzothiazol-2-yl)-N-(4-morpholin-4-ylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2S/c22-15-1-6-18-19(11-15)29-21(24-18)26-12-14(13-26)20(27)23-16-2-4-17(5-3-16)25-7-9-28-10-8-25/h1-6,11,14H,7-10,12-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMKXFAPGBJXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3CN(C3)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.